(2E)-3-[(3-chloro-4-fluorophenyl)amino]-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile
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Description
(2E)-3-[(3-chloro-4-fluorophenyl)amino]-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile is a useful research compound. Its molecular formula is C21H11ClFN3O2S and its molecular weight is 423.85. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
Some derivatives of the compound have been synthesized and evaluated for their antimicrobial activities. For instance, coumarin-thiazole derivatives have shown promising results against a range of bacterial strains, indicating the potential for these compounds to be developed as new antimicrobial agents (Govori, Spahiu, Haziri, & Ibrahimi, 2013). Another study focused on the synthesis and antimicrobial evaluation of novel thiazole, pyridone, pyrazole, chromene, and hydrazone derivatives bearing a biologically active sulfonamide moiety, highlighting the versatility of the core structure in generating compounds with potential antimicrobial properties (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).
Antioxidant and Anticholinesterase Activities
A study synthesized a series of coumarylthiazole derivatives to evaluate their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), finding that all synthesized compounds exhibited inhibitory activity, with some showing significant potency. This indicates the potential for these derivatives in treating diseases associated with cholinesterase activity (Kurt, Gazioğlu, Sonmez, & Kuçukislamoglu, 2015).
Synthesis and Structural Studies
Research has also focused on the synthesis and structural analysis of derivatives for potential use as chemosensors. A study described the synthesis, crystal structure, and spectroscopic study of novel benzimidazoles and benzimidazo[1,2-a]quinolines, potentially useful as chemosensors for detecting various cations (Hranjec, Horak, Tireli, Pavlović, & Karminski-Zamola, 2012).
Fungicidal Activity
Another direction of research has been the synthesis of derivatives for evaluating fungicidal activity. For example, compounds with a thiazolylacrylonitrile structure were synthesized and showed promising fungicidal activity against Colletotrichum gossypii, demonstrating their potential in agricultural applications (Shen De-long, 2010).
Properties
IUPAC Name |
(E)-3-(3-chloro-4-fluoroanilino)-2-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H11ClFN3O2S/c22-16-8-14(5-6-17(16)23)25-10-13(9-24)20-26-18(11-29-20)15-7-12-3-1-2-4-19(12)28-21(15)27/h1-8,10-11,25H/b13-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXFAVMFZEYKXNQ-JLHYYAGUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CSC(=N3)C(=CNC4=CC(=C(C=C4)F)Cl)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CSC(=N3)/C(=C/NC4=CC(=C(C=C4)F)Cl)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H11ClFN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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